2-Carboxyphenylboronic acid dihydrate

説明

Chemical Identity and Nomenclature

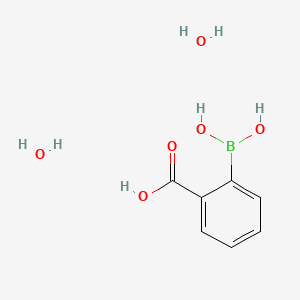

This compound exists as a white to light yellow powder characterized by its distinctive molecular architecture. The compound bears the Chemical Abstracts Service registry number 1257650-88-6 and is systematically named as 2-(dihydroxyboryl)benzoic acid dihydrate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-boronobenzoic acid dihydrate and benzoic acid, 2-borono-, hydrate (1:2).

The molecular structure consists of a benzene ring substituted with both a carboxylic acid group and a boronic acid functionality positioned ortho to each other, creating a unique bifunctional aromatic system. The dihydrate designation indicates the presence of two water molecules associated with each molecule of the parent compound, forming a stable crystalline hydrate through hydrogen bonding interactions. This hydration state significantly influences the compound's physical properties, including its melting point behavior and storage stability requirements.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁BO₆ | |

| Molecular Weight | 201.97 g/mol | |

| Chemical Abstracts Service Number | 1257650-88-6 | |

| Physical State | White to light yellow powder | |

| Storage Temperature | 2-8°C |

The compound demonstrates specific spectroscopic characteristics that enable its identification and purity assessment. The presence of both carboxylic acid and boronic acid functional groups creates distinctive infrared absorption patterns, while nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the aromatic protons and the exchangeable hydroxyl groups. These analytical parameters serve as critical benchmarks for quality control and structural confirmation in both research and commercial applications.

Historical Development and Discovery

The development of this compound as a distinct chemical entity emerged from broader research efforts focused on expanding the synthetic utility of boronic acid derivatives. The foundational work in boronic acid chemistry traces back to 1860 when Edward Frankland first reported the preparation and isolation of ethylboronic acid through a pioneering two-stage synthetic process. This seminal achievement established the conceptual framework for subsequent investigations into more complex boronic acid structures, including aromatic derivatives bearing additional functional groups.

The specific synthesis of 2-carboxyphenylboronic acid gained significant momentum through the development of practical preparative methods, particularly those involving oxidative transformations of methylated precursors. A notable breakthrough occurred with the establishment of a practical synthesis route employing 2-tolylboronic acid as the starting material, which underwent controlled oxidation with potassium permanganate under mild temperature conditions to yield the desired carboxylated product in 76% yield. This methodology represented a significant advancement over previous approaches, offering improved reaction control and higher product yields while maintaining operational simplicity.

The crystallographic characterization of carboxyphenylboronic acid derivatives has provided crucial insights into their solid-state structures and hydrogen bonding patterns. Research conducted on related compounds, such as 4-carboxyphenylboronic acid, revealed the existence of multiple hydrated forms, including anhydrous, monohydrate, and quarter-hydrate structures, each exhibiting distinct conformational preferences and intermolecular interactions. These studies established important precedents for understanding the structural complexity of carboxylated boronic acids and their tendency to form stable hydrated crystalline phases.

The evolution of synthetic methodologies for accessing 2-carboxyphenylboronic acid derivatives has paralleled broader developments in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling reaction. The compound's utility as both a coupling partner and a synthetic intermediate has driven continued refinement of preparative methods, with emphasis on developing routes that provide consistent access to the dihydrate form with high purity and reproducibility.

Position Within Boronic Acid Derivatives

This compound occupies a distinctive position within the broader family of boronic acid derivatives, characterized by its unique combination of boronic acid and carboxylic acid functionalities within a single aromatic framework. Boronic acids, as a class of compounds, are recognized as organic derivatives of boric acid in which one hydroxyl group is replaced by an alkyl or aryl substituent, resulting in the general formula R-B(OH)₂. The incorporation of additional functional groups, such as carboxylic acids, significantly expands the chemical versatility and potential applications of these compounds.

The positional relationship between the boronic acid and carboxylic acid groups in 2-carboxyphenylboronic acid creates unique opportunities for intramolecular interactions and chelating behavior. This ortho-substitution pattern distinguishes it from other isomeric forms, such as 3-carboxyphenylboronic acid and 4-carboxyphenylboronic acid, each of which exhibits different physical properties and reactivity profiles. The proximal arrangement of these acidic functionalities enables the formation of internal hydrogen bonds and influences the compound's coordination chemistry with metal ions and other Lewis bases.

The dihydrate form of 2-carboxyphenylboronic acid demonstrates enhanced stability compared to the anhydrous material, reflecting the thermodynamic favorability of the hydrated crystalline state. This characteristic aligns with observations made for other carboxyphenylboronic acid derivatives, where hydration plays a crucial role in determining solid-state structure and stability. The water molecules in the dihydrate form participate in extensive hydrogen bonding networks that contribute to the overall structural integrity of the crystalline lattice.

Within the context of pharmaceutical and medicinal chemistry applications, carboxyphenylboronic acid derivatives have gained attention as potential protease inhibitors and enzyme modulators. The boronic acid functional group is known to form reversible covalent complexes with serine residues in enzyme active sites, while the carboxylic acid group can participate in additional binding interactions. This dual functionality positions this compound as a valuable scaffold for the development of bioactive compounds and molecular recognition systems.

The compound's role in synthetic organic chemistry extends beyond its use as a simple coupling partner in cross-coupling reactions. Its bifunctional nature enables participation in multi-step synthetic sequences where both functional groups can be selectively manipulated or utilized for orthogonal coupling strategies. This versatility has made it an important building block in the synthesis of complex molecular architectures, particularly those requiring precise spatial arrangement of acidic functionalities.

特性

IUPAC Name |

2-boronobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4.2H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4,11-12H,(H,9,10);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFHPLIGSGHNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)O)(O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679598 | |

| Record name | 2-Boronobenzoic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257650-88-6 | |

| Record name | 2-Boronobenzoic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257650-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration of p-Carboxyphenylboronic Acid

A key intermediate in the synthesis of substituted phenylboronic acids is p-carboxyphenylboronic acid. Patent CN104277060A details a nitration protocol where p-carboxyphenylboronic acid reacts with fuming nitric acid (10.8 g) and concentrated sulfuric acid (15.9 g) at 0–10°C for 3 hours, yielding 2-nitro-4-carboxyphenylboronic acid with 84% efficiency. While this step targets nitro-functionalized derivatives, it highlights the reactivity of the carboxyl group adjacent to the boronic acid moiety, which is critical for subsequent reductions or hydrolytic steps to generate 2-carboxyphenylboronic acid.

The nitration mechanism proceeds via electrophilic aromatic substitution, where the boronic acid group directs nitro group incorporation at the ortho position relative to the carboxyl group. This regioselectivity is essential for achieving the desired substitution pattern in the final product.

Reduction of Nitro-Substituted Intermediates

Following nitration, catalytic hydrogenation or chemical reduction removes nitro groups. For example, WO2021001044A1 describes hydrogenation of 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid using 5% Pd/C under 4 bar H₂ pressure, yielding amino derivatives. Adapting this to 2-nitro-4-carboxyphenylboronic acid would involve similar conditions—hydrogen gas, palladium catalysts, and methanol solvent—to produce 2-carboxyphenylboronic acid.

Critical parameters include:

-

Catalyst loading : 5% Pd/C at 1.7 mmol per 0.34 mol substrate.

-

Temperature : Room temperature (20–25°C) to prevent decarboxylation.

Post-reduction, the crude product is typically acidified to precipitate the boronic acid, which is then recrystallized to achieve purity.

Hydration and Crystallization of the Dihydrate

Water-Mediated Crystallization

The dihydrate form crystallizes from aqueous solutions under controlled conditions. Chemdad’s product specifications note that 2-carboxyphenylboronic acid dihydrate may contain variable anhydride content, emphasizing the need for precise hydration control during isolation. Key steps include:

-

Dissolving the anhydrous acid in warm water (40–50°C).

-

Filtration and drying under vacuum at 45°C to retain two water molecules per formula unit.

The crystalline structure stabilizes the boronic acid by forming hydrogen bonds between water molecules and the boronic acid/carboxyl groups, as evidenced by the molecular formula C₇H₁₁BO₆.

Catalytic and Synthetic Applications Influencing Preparation

Role in Racemization Catalysis

Research by ACS Publications demonstrates that 2-carboxyphenylboronic acid (5 mol%) with oxalic acid (10 mol%) in 2-butanone catalyzes alcohol racemization via a Brønsted acid-mediated mechanism. This application necessitates high-purity dihydrate, as residual anhydride or solvents alter catalytic activity.

The catalytic cycle involves:

-

Formation of a spirocyclic boronate ester with oxalic acid, enhancing Brønsted acidity.

-

Protonation of the alcohol substrate, generating a carbocation intermediate.

Industrial-Scale Synthesis Optimization

Patent-Based Process Design

The synthesis of potassium 5'-chloro-2'-hydroxybiphenyl-3-carboxylate (WO2021001044A1) provides insights into scalable boronic acid production:

-

Solvent selection : Methanol or acetone for solubility and easy removal.

-

Workup : Filtration through K₂CO₃ solutions to neutralize acids and precipitate products.

-

Yield optimization : 90.7% yield achieved via controlled drying (45°C under vacuum).

Adapting these steps to this compound would involve similar solvent systems and neutralization protocols.

Analytical Characterization

化学反応の分析

Types of Reactions: 2-Carboxyphenylboronic acid dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents.

Major Products:

Oxidation: Phenolic compounds.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

科学的研究の応用

Organocatalysis

2-Carboxyphenylboronic acid (2-CPBA) has been identified as an effective catalyst in the conversion of biomass-derived sugars to 5-hydroxymethylfurfural (HMF). This reaction is crucial for biomass valorization, transforming carbohydrates into valuable furanic compounds. The unique structure of 2-CPBA allows it to exist as a cyclized benzoxaborolone adduct, enhancing its oxidative stability and reactivity compared to traditional boronic acids .

Key Findings:

- Catalytic Efficiency: 2-CPBA promotes reactions without the need for metal additives, making it an environmentally friendly option .

- Oxidative Stability: The cyclization improves oxidative stability by over four orders of magnitude, maintaining the typical reactivity of boronic acids towards nucleophiles and diols .

Carbonyl Condensations

The compound has also been utilized in carbonyl condensation reactions, where it acts as a Lewis acid catalyst. Its ability to activate carbonyl compounds facilitates various canonical condensation reactions, such as imine formation and more complex transformations .

Drug Delivery Systems

Recent studies have explored the use of phenylboronic acid-decorated nanoparticles, which incorporate 2-carboxyphenylboronic acid for targeted drug delivery in cancer therapy. These nanoparticles demonstrate enhanced cellular uptake and tumor penetration due to the interaction between the boronic acid groups and over-expressed sialic acid residues in cancer cells .

Case Study:

- Tumor Targeting: In vivo experiments showed that phenylboronic acid-decorated chitosan nanoparticles significantly restricted tumor growth and prolonged survival in tumor-bearing mice compared to non-decorated counterparts .

作用機序

The mechanism of action of 2-carboxyphenylboronic acid dihydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to active sites and inhibit enzymatic activity. The compound’s boronic acid group interacts with molecular targets, disrupting normal biochemical pathways .

類似化合物との比較

Positional Isomers: 4-Carboxyphenylboronic Acid

Key Differences :

- Substituent Position : The carboxyl group is at the para position (4-carboxy) instead of ortho (2-carboxy).

- Physical Properties :

| Property | 2-Carboxyphenylboronic Acid Dihydrate | 4-Carboxyphenylboronic Acid |

|---|---|---|

| Molecular Formula | C₇H₇BO₄·2H₂O | C₇H₇BO₄ |

| Melting Point | Not reported (decomposes with H₂O loss) | 220°C (dec.) |

| Solubility | Higher aqueous solubility | Lower due to anhydrous form |

Functional Group Variants: 2-Hydroxyphenylboronic Acid

Key Differences :

- Functional Group : Hydroxyl (-OH) vs. carboxyl (-COOH).

- Acidity : The carboxyl group is significantly more acidic (pKa ~2–3) than the hydroxyl group (pKa ~9–10), enabling stronger Brønsted acid behavior in aqueous reactions .

- Applications : 2-Hydroxyphenylboronic acid is used in sensors for diol recognition (e.g., glucose detection), whereas the carboxylated variant is preferred in synthetic catalysis and cross-coupling reactions .

Halogen-Substituted Analogues: 2-Carboxy-5-fluorophenylboronic Acid

Key Differences :

- Substituent : Fluorine at the meta position (5-fluoro) introduces electronegativity.

- Electronic Effects : The fluorine atom withdraws electron density, increasing the boronic acid's Lewis acidity and accelerating Suzuki-Miyaura couplings.

- Steric Effects : Minimal steric hindrance compared to bulkier substituents (e.g., trifluoromethyl) .

Complex Derivatives: 2-(Diisopropylcarbamoyl)phenylboronic Acid

Key Differences :

- Functional Group : A carbamoyl group (-CON(iPr)₂) replaces the carboxyl group.

- Solubility: The carbamoyl group enhances solubility in organic solvents (e.g., toluene, THF), making it suitable for non-polar reaction systems.

- Steric Hindrance : The bulky diisopropyl groups reduce reactivity in cross-coupling reactions but improve selectivity in catalytic processes .

Catalytic Mechanisms

- Brønsted Acid Pathway : this compound activates alcohols via hydrogen bonding, as demonstrated in the racemization of hydroxyoxindoles .

- Lewis Acid Behavior : Analogues like 3-thiophenylboronic acid () exhibit sulfur-mediated Lewis acid activity, contrasting with the carboxyl group’s Brønsted dominance.

生物活性

2-Carboxyphenylboronic acid dihydrate (CAS No. 1257650-88-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₇BO₄

- Molecular Weight : 165.94 g/mol

- Physical State : Dihydrate form, which enhances its solubility and bioavailability in biological systems.

This compound exhibits several mechanisms that contribute to its biological activity:

- Proteasome Inhibition : It has been demonstrated to act as a proteasome inhibitor, which is crucial for regulating protein degradation pathways in cells. This property is particularly relevant in cancer therapy, where inhibiting the proteasome can lead to the accumulation of pro-apoptotic factors and induce cell death in cancer cells .

- Inhibition of Enzymatic Activity : The compound can form reversible covalent bonds with specific enzymes, such as serine proteases and β-lactamases. This interaction can lead to the inhibition of bacterial growth and biofilm formation, particularly in resistant strains like Pseudomonas aeruginosa .

- Antiviral Properties : Recent studies have shown that it can inhibit HIV replication by affecting the viral capsid protein, thereby interfering with the virus's ability to replicate within host cells .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

| Activity Type | IC₅₀ (µM) | Target/Organism | Reference |

|---|---|---|---|

| Proteasome Inhibition | 8.21 | U266 cancer cell line | |

| Bacterial Growth Inhibition | 5.0 | Pseudomonas aeruginosa | |

| HIV Replication Inhibition | 5.0 | HIV-1 |

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on multiple myeloma cells (U266). The compound was found to induce cell cycle arrest at the G2/M phase, leading to significant growth inhibition. The IC₅₀ value was determined to be 8.21 nM, indicating strong efficacy as a potential therapeutic agent against this type of cancer .

Case Study 2: Antibacterial Applications

Research on the antibacterial properties of boronic acids has highlighted the effectiveness of this compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The compound demonstrated an IC₅₀ value of approximately 5 µM, showcasing its potential as an alternative treatment option for infections resistant to conventional antibiotics .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound can be administered intravenously with favorable absorption characteristics. However, further optimization is required to enhance its concentration at therapeutic targets .

In terms of safety, while boronic acids are generally considered low in toxicity, proper handling is essential due to potential irritant properties associated with certain formulations .

Q & A

Q. What are the common synthetic routes for 2-carboxyphenylboronic acid dihydrate?

The most practical synthesis involves the oxidation of 2-tolylboronic acid using aqueous potassium permanganate (KMnO₄) under mild conditions. This method avoids harsh reagents and achieves moderate yields. Key steps include:

- Dissolving 2-tolylboronic acid in a polar solvent (e.g., water or acetone).

- Gradually adding KMnO₄ at room temperature with stirring.

- Filtering and acidifying the mixture to precipitate the product .

Alternative routes may involve coupling reactions with aryl halides using palladium catalysts, but these are less commonly reported for the dihydrate form.

Q. What spectroscopic techniques are used to characterize this compound?

Researchers employ:

- FT-IR : Identifies B–O bonds (~1,350 cm⁻¹) and carboxylic acid O–H stretches (~2,500–3,300 cm⁻¹). Boronic acid B–OH peaks appear near 3,200–3,600 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons resonate at δ 6.8–8.2 ppm. The carboxylic acid proton may appear as a broad peak at δ ~12 ppm.

- ¹¹B NMR : A singlet near δ 28–32 ppm confirms the boronic acid group .

- X-ray crystallography (if crystals are obtainable) provides structural confirmation, though no direct data is available in the provided evidence.

Q. What are the recommended handling and storage conditions for this compound?

- Handling : Use gloves, safety goggles, and a lab coat. Avoid dust formation; work in a fume hood with local exhaust ventilation .

- Storage : Keep in a tightly sealed container at 2–8°C in a dry, well-ventilated area. Stability decreases at room temperature due to moisture sensitivity .

Advanced Questions

Q. How can researchers optimize Suzuki coupling reactions using this compound?

Key optimization strategies include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl bromides.

- Solvent system : Employ THF/water mixtures (3:1) for solubility and reactivity.

- Base : Na₂CO₃ or K₂CO₃ (1–2 M) enhances transmetalation.

- Temperature : Reactions typically proceed at 80–110°C for 12–24 hours .

- Electron-withdrawing groups on the aryl bromide partner improve coupling efficiency (e.g., nitro or cyano substituents) .

Q. What strategies mitigate instability during multi-step syntheses involving this compound?

- Derivatization : Convert to the pinacol ester (2-carboxyphenylboronic acid pinacol ester) to stabilize the boronic acid group. This derivative resists protodeboronation and hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time, minimizing exposure to degrading conditions (e.g., heat or moisture) .

- Inert atmosphere : Use nitrogen or argon to prevent oxidation during sensitive steps .

Q. How can contradictory data in reaction yields or purity be resolved?

- Purity verification : Confirm purity via HPLC (≥98%) or elemental analysis. Commercial batches may vary, affecting reproducibility .

- Side reaction analysis : Check for decomposition products (e.g., boric acid or CO₂) using TLC or GC-MS. Adjust reaction time or temperature to suppress side pathways .

- Catalyst loading : Excess Pd can lead to homo-coupling byproducts; reduce catalyst to 1–2 mol% and monitor via LC-MS .

Q. What are its applications in synthesizing iodocyclized products or complex heterocycles?

In iodocyclization reactions:

- Combine with methyl 3-C-allyl-α-d-allopyranoside and N-iodosuccinimide (NIS) in THF.

- Heat to 110°C for 12 hours to form iodinated cyclohexene derivatives.

- Purify via flash chromatography (MeOH/DCM gradient) to isolate products like 12a/12b and 13a/13b .

This method is critical for synthesizing carbohydrate-based therapeutics or fluorophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。